N-Vinylphthalimide

Description

Properties

IUPAC Name |

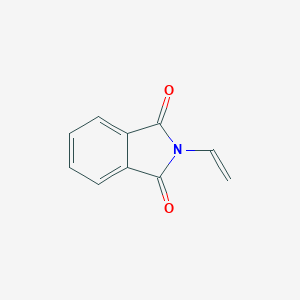

2-ethenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDLZDCWMRPMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-43-8 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063049 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3485-84-5 | |

| Record name | Vinylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Phthalimide’s deprotonated nitrogen attacks the electrophilic vinyl carbon in vinyl acetate, facilitated by alkali hydroxides (e.g., NaOH or KOH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. A molar ratio of 1:1.2 (phthalimide to vinyl acetate) ensures complete conversion, with yields reaching 70–85% after 12–24 hours.

Catalytic Enhancements

Palladium catalysts, such as Pd/xantphos complexes, improve regioselectivity and reaction rates. For example, using 0.25 mol% Pd/xantphos in acetonitrile at reflux (82°C) achieves 87% yield within 3 hours. This approach minimizes side products like di-vinylated derivatives.

Hydrophosphinylation with Hypophosphorous Acid

NVPI serves as a substrate for hydrophosphinylation to synthesize phosphinic acids, but its preparation via this route is less common.

Synthesis of 2-Aminoethyl-H-phosphinic Acid

In a modified approach, NVPI reacts with hypophosphorous acid (H₃PO₂) under palladium catalysis. While primarily producing phosphinic acids, this method confirms NVPI’s reactivity as a vinyl donor. Using a polymer-supported Pd catalyst, the reaction achieves 60–70% yield of phosphinic acid derivatives.

Vinylation via Grignard Reagents

Though less documented in recent literature, older methods employ vinyl magnesium bromide to vinylate phthalimide.

Experimental Protocol

Phthalimide reacts with vinyl magnesium bromide in tetrahydrofuran (THF) at 0°C, followed by aqueous workup. Early reports indicate moderate yields (50–60%), hampered by competing side reactions like polymerization.

Industrial-Scale Production

Industrial synthesis often optimizes cost and scalability. A patented route uses continuous-flow reactors to couple phthalimide with vinyl chloride under high pressure (5–10 bar) and temperature (120–150°C). This method achieves 90% conversion with titanium dioxide catalysts, though purity requires post-synthesis distillation.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaOH, Vinyl Acetate | 80–100 | 12–24 | 70–85 | High yield, simple setup |

| Palladium-Catalyzed | Pd/xantphos, Vinyl Acetate | 82 | 3 | 87 | Faster, fewer byproducts |

| Grignard Vinylation | Vinyl MgBr | 0 | 6 | 50–60 | Low-temperature option |

| Industrial Flow Reactor | TiO₂, Vinyl Chloride | 120–150 | 2 | 90 | Scalable, high conversion |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-Vinylphthalimide undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(this compound), which can be further hydrolyzed to produce polyvinylamine.

Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Addition Reactions: The double bond in the vinyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under radical polymerization conditions.

Substitution Reactions: Nucleophiles such as amines and thiols are used under basic conditions.

Addition Reactions: Electrophiles such as halogens and hydrogen halides are used under mild conditions.

Major Products

Polymerization: Poly(this compound) and polyvinylamine.

Substitution Reactions: Substituted phthalimides.

Addition Reactions: Addition products with electrophiles.

Scientific Research Applications

Polymer Chemistry

N-Vinylphthalimide is primarily used as a monomer in the synthesis of various polymers. Its ability to undergo polymerization leads to the formation of poly(this compound), which has distinct properties beneficial for multiple applications.

- Polymerization Methods : Commonly used methods include radical polymerization, where initiators like azobisisobutyronitrile (AIBN) are employed under controlled conditions.

- Properties : The resulting polymers exhibit good thermal stability and mechanical properties, making them suitable for coatings, adhesives, and sealants.

| Polymer Type | Application Areas | Properties |

|---|---|---|

| Poly(this compound) | Coatings, adhesives | High thermal stability |

| Copolymers with styrene | Specialty coatings | Enhanced solubility |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It facilitates the production of pharmaceuticals and agrochemicals through various chemical transformations.

- Reactions : It can participate in nucleophilic substitution and addition reactions, yielding valuable products such as aminoaldehydes.

- Case Study : In a study on enantioselective hydroformylation, this compound was converted to 1,2-aminoaldehyde with 95% enantiomeric excess using rhodium complexes as catalysts .

Material Science

In material science, this compound is utilized for developing advanced materials with unique properties.

- Applications : It is used in high refractive index coatings and as a building block for bioactive materials.

- Research Insight : Studies have shown that polymers derived from this compound can be tailored for specific optical properties, enhancing their utility in optical devices .

Biological Applications

Research into the biological applications of this compound is emerging, particularly regarding drug delivery systems.

- Biocompatibility : The compound exhibits good biocompatibility, suggesting potential use in biomedical applications.

- Case Study : Investigations into its use as a building block for bioactive molecules highlight its promise in developing new therapeutic agents.

Summary of Findings

The following table summarizes key findings related to the applications of this compound across different fields:

| Application Area | Key Findings |

|---|---|

| Polymer Chemistry | Used as a monomer for high-performance polymers; exhibits excellent thermal stability. |

| Organic Synthesis | Functions as an intermediate; facilitates the production of chiral compounds with high selectivity. |

| Material Science | Contributes to advanced materials with tailored optical properties; useful in coatings and films. |

| Biological Applications | Shows potential in drug delivery systems; good biocompatibility noted in preliminary studies. |

Mechanism of Action

The mechanism of action of N-Vinylphthalimide involves its ability to undergo polymerization and various chemical reactionsThese reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Features a chloro substituent at the 3-position and a phenyl group on the nitrogen (vs. vinyl in N-vinylphthalimide) .

- Applications: Primarily used in synthesizing polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), requiring high purity .

- Reactivity : The chloro group enhances electrophilicity for nucleophilic substitution, differing from the vinyl group’s radical or addition reactivity in this compound.

N-Phenylphthalimide

- Structure : Lacks substituents on the phthalimide nitrogen except a phenyl group .

- Synthesis : Prepared directly from phthalic anhydride and aniline, contrasting with this compound’s synthesis via vinylation of phthalimide .

- Applications: Limited to niche polymer applications, whereas this compound’s vinyl group enables broader functionalization (e.g., H-phosphinic acid derivatives) .

N-Vinylcarbazole and N-Vinylpyrrolidone

- Structure : Replace phthalimide with carbazole or pyrrolidone rings.

- Polymerization : Like this compound, these undergo controlled radical polymerization (RAFT) but are less challenging due to lower radical reactivity .

- Functionality : this compound’s phthalimide group offers stronger electron-withdrawing effects, influencing polymer thermal stability and reactivity .

Antifungal Activity Comparison

N-Substituted phthalimides exhibit varying potency against fungal pathogens. Key data from :

| Compound | IC₅₀ (μg/mL) vs. B. cinerea | IC₅₀ (μg/mL) vs. A. solani |

|---|---|---|

| This compound | 7.92 | 10.85 |

| 8-[4-(Phthalimide-2-yl)butyloxy]quinoline | 10.85 | 15.32 |

- Key Insight: The vinyl group in this compound enhances antifungal activity compared to quinoline-linked derivatives, likely due to improved membrane permeability or target binding .

Hydrophosphinylation Reactions

- This compound: Reacts with H₃PO₂ under Pd/xantphos catalysis to yield 2-aminoethyl-H-phosphinic acid in 72–87% yield (homogeneous catalyst) .

- 3-Aminopropyl-H-phosphinic Acid: Synthesized from allylamine derivatives; yields are lower (60–70%) due to competing side reactions .

Cyclopropanation

- This compound : Forms cis-cyclopropane derivatives in 50–85% yields via gold-catalyzed retro-Buchner reactions, outperforming styrene derivatives in regioselectivity .

- Styrene Analogues : Require higher catalyst loadings and exhibit lower diastereoselectivity .

Physical and Chemical Properties

Spectroscopic Data

- This compound :

- N-Phenylphthalimide :

Thermal Stability

- This compound : Activation energy (Eₐ) for decomposition is 115.6 kJ/mol (vs. 140.0 kJ/mol for methyl-substituted analogues), indicating moderate stability .

Biological Activity

N-Vinylphthalimide (NVP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of NVP, highlighting its antimicrobial properties, therapeutic potential, and applications in biomedical fields.

Chemical Structure and Properties

This compound is an unsaturated cyclic imide with the molecular formula . Its structure features a vinyl group attached to a phthalimide moiety, which contributes to its reactivity and biological properties. The compound's characteristics allow it to participate in various chemical reactions, including polymerization and functionalization.

Antimicrobial Activity

Research has demonstrated that NVP exhibits significant antimicrobial properties. A study indicated that derivatives of phthalimide, including NVP, showed promising results against various bacterial strains. For instance, the antimicrobial efficacy of poly(N-vinyl amine) microparticles derived from NVP was tested against common pathogens such as E. coli and S. aureus, showing notable antibacterial effects .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 25 µg/mL | |

| C. albicans | 40 µg/mL |

Therapeutic Potential

This compound derivatives have been explored for their therapeutic applications, particularly in the fields of hypolipidemic and anticonvulsant activities. Phthalimide derivatives have been linked to significant reductions in cholesterol and triglyceride levels in animal models, indicating their potential as hypolipidemic agents .

Case Study: Hypolipidemic Effects

A study involving a phthalimide derivative demonstrated a reduction of up to 63% in cholesterol levels in hypercholesterolemic rats treated with a dosage of 20 mg/kg/day . This highlights the potential of NVP derivatives in managing lipid profiles.

Mechanistic Insights

The biological activity of NVP can be attributed to its ability to interact with cellular targets and modulate biochemical pathways. The compound's hydrophobic nature enhances its bioavailability, allowing for better membrane diffusion and interaction with biological systems .

Table 2: Mechanistic Pathways Influenced by this compound

| Pathway | Effect | Reference |

|---|---|---|

| Lipid Metabolism | Decreased cholesterol synthesis | |

| Antimicrobial Action | Disruption of bacterial cell walls | |

| Neuroprotective Effects | Modulation of neurotransmitter release |

Polymerization and Biomedical Applications

This compound is also utilized in polymer chemistry, where it serves as a monomer for synthesizing various copolymers with biomedical applications. The ability to form hydrophilic and amphiphilic block copolymers makes NVP valuable in drug delivery systems and tissue engineering .

Q & A

Q. What are the common synthetic routes for N-Vinylphthalimide, and how do reaction conditions influence regioselectivity and yield?

- Methodological Answer : this compound is typically synthesized via the Heck reaction using palladium catalysts, where regioselectivity is controlled by ligand choice and solvent polarity . Radical polymerization initiated by β-ray radiation is another route, with yield dependent on radiation dose and solvent selection (e.g., benzene vs. bulk polymerization) . Key factors include:

- Catalyst systems : Pd(OAc)₂ with phosphine ligands enhances cross-coupling efficiency.

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor regioselective vinylation.

| Synthetic Method | Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, DMF, 80°C | 85–92 | High (E-selectivity) | |

| β-Ray Polymerization | Benzene, 25 kGy dose | 60–75 | N/A (controlled by radiation) |

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity and regiochemistry?

- Methodological Answer :

- 1H/13C NMR : Key peaks include vinyl protons (δ 5.2–6.0 ppm) and phthalimide carbonyls (δ 168–170 ppm). Coupling patterns distinguish E/Z isomers .

- X-ray crystallography : Resolves regiochemical ambiguity in solid-state configurations .

- FTIR : Confirms carbonyl stretches (~1770 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and detects trace side products (e.g., unreacted phthalimide precursors) .

Always cross-reference data with the NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. What methodological considerations are critical when designing polymerization studies of this compound using β-ray radiation, particularly regarding solvent effects and molecular weight control?

- Methodological Answer :

- Solvent choice : Bulk polymerization minimizes chain transfer but risks uncontrolled exotherms. Solution polymerization (e.g., in benzene) allows better heat dissipation but reduces molecular weight due to solvent radical interactions .

- Radiation dose : Higher doses (20–30 kGy) increase initiator radicals but may degrade the polymer backbone.

- Molecular weight control : Use chain transfer agents (e.g., mercaptans) or adjust monomer concentration.

| Polymerization Type | Solvent | Dose (kGy) | Mn (g/mol) | Đ (Dispersity) |

|---|---|---|---|---|

| Bulk | None | 25 | 15,000 | 1.8 |

| Solution | Benzene | 20 | 8,500 | 2.1 |

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives across different studies?

- Methodological Answer :

- Cross-validation : Use multiple techniques (e.g., X-ray + NMR) to confirm assignments .

- Solvent standardization : Report chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts .

- Reference databases : Compare data with the NIST WebBook or crystallographic databases (e.g., CCDC) .

- Dynamic effects : Account for temperature-dependent conformational changes in solution-phase NMR .

Q. What strategies optimize the Heck reaction for synthesizing this compound derivatives while minimizing competing side reactions?

- Methodological Answer :

- Ligand design : Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination, a common side reaction .

- Additives : Silver salts (Ag₂CO₃) scavenge halide byproducts, improving catalyst turnover .

- Substrate pre-activation : Pre-forming the vinyl iodide intermediate reduces reaction time and dimerization .

| Optimization Strategy | Side Reaction Suppressed | Yield Improvement (%) |

|---|---|---|

| P(t-Bu)₃ ligand | β-hydride elimination | +15 |

| Ag₂CO₃ additive | Halide poisoning | +10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.